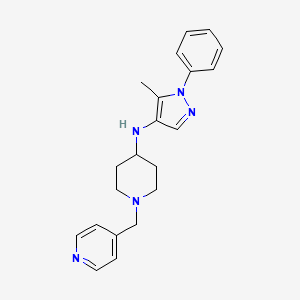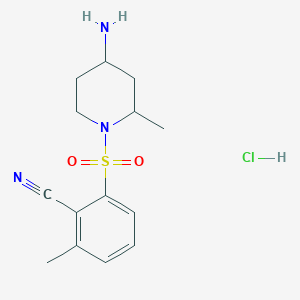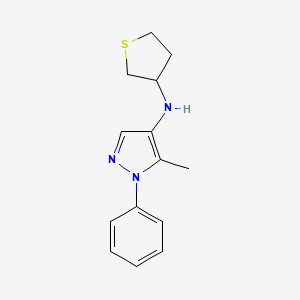
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine acts as a selective dopamine transporter ligand, which means it binds specifically to the dopamine transporter protein and inhibits its activity. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also act as dopamine transporter inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its action on the dopaminergic system. This compound has been shown to increase dopamine release in the striatum, which is a key region involved in reward and addiction. This effect is thought to be responsible for the reinforcing properties of this compound and its potential as a drug of abuse. This compound has also been shown to increase locomotor activity and induce stereotypy in animals, which are common effects of dopaminergic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine for lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its potential for abuse, which means that it should be handled with caution in the lab. Another limitation is the lack of studies on its long-term effects, which makes it difficult to assess its safety for human use.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine. One direction is to study its potential as a therapeutic agent for various diseases such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its potential as a tool for studying the dopaminergic system and its role in addiction and reward. Additionally, more studies are needed to assess its safety and potential for abuse, as well as its long-term effects on the brain and body. Overall, this compound is a promising compound that has the potential to advance our understanding of the dopaminergic system and its role in various diseases and behaviors.
Métodos De Síntesis
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine can be synthesized using a simple and efficient method that involves the reaction between 4-piperidone hydrochloride, 4-bromomethylpyridine hydrochloride, and 5-methyl-1-phenylpyrazole-4-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine has shown potential in various scientific research applications, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as Parkinson's disease, schizophrenia, and depression. In neuroscience, this compound has been used to study the dopaminergic system and its role in addiction and reward. In pharmacology, this compound has been studied for its potential as a selective dopamine transporter ligand.
Propiedades
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-17-21(15-23-26(17)20-5-3-2-4-6-20)24-19-9-13-25(14-10-19)16-18-7-11-22-12-8-18/h2-8,11-12,15,19,24H,9-10,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDERURQCXQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)
![(2S)-2-amino-3-methyl-1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)butan-1-one;hydrochloride](/img/structure/B7642885.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B7642891.png)
![3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide](/img/structure/B7642898.png)
![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)
![N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642913.png)
![Methyl 2-[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7642918.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![4-Methyl-2-[2-oxo-2-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one](/img/structure/B7642934.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)


![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)